molecular formula C21H26N6O7S2 B15129845 Cefatrizine propylene glycol

Cefatrizine propylene glycol

Cat. No.: B15129845
M. Wt: 538.6 g/mol
InChI Key: CKOIKOHDEYTLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefatrizine propylene glycol is a cephalosporin antibiotic designed to combat bacterial infections. Cephalosporins are a large group of antibiotics derived from the mold Cephalosporium, used to inhibit bacterial cell wall synthesis. Cefatrizine, specifically, is a third-generation cephalosporin, which means it has a broad spectrum of activity, particularly against gram-negative bacteria . Propylene glycol acts as a solvent and stabilizer, enhancing the drug’s solubility and bioavailability .

Preparation Methods

The preparation of cefatrizine propylene glycol involves several steps:

Chemical Reactions Analysis

Cefatrizine propylene glycol undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of cefatrizine propylene glycol revolves around its bactericidal properties. It binds to and inhibits penicillin-binding proteins located inside the bacterial cell wall. These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. Inhibition disrupts the cross-linking of peptidoglycan chains, weakening the cell wall structure, leading to cell lysis and bacterial death .

Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIKOHDEYTLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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